molecular formula C16H26N2O B13740096 Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride CAS No. 14474-20-5

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride

Cat. No.: B13740096
CAS No.: 14474-20-5
M. Wt: 262.39 g/mol
InChI Key: SYCLMXNUFKELSF-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a diethylamino group and a p-isopropylbenzyl group attached to the acetamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride typically involves the reaction of p-isopropylbenzylamine with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various alkylating agents and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(p-isopropylbenzyl)-: Lacks the diethylamino group, leading to different chemical and biological properties.

    Acetamide, 2-(diethylamino)-N-(benzyl)-: Similar structure but without the isopropyl group, affecting its reactivity and applications.

Uniqueness

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is unique due to the presence of both the diethylamino and p-isopropylbenzyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and

Properties

CAS No.

14474-20-5

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-(diethylamino)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C16H26N2O/c1-5-18(6-2)12-16(19)17-11-14-7-9-15(10-8-14)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19)

InChI Key

SYCLMXNUFKELSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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